2-Anilino-5-isopropyl-thiazol-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14N2OS |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
2-phenylimino-5-propan-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H14N2OS/c1-8(2)10-11(15)14-12(16-10)13-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14,15) |
InChI Key |
XLFDGKZAEMQJBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)NC(=NC2=CC=CC=C2)S1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Anilino 5 Isopropyl Thiazol 4 One and Analogues
Established Synthetic Routes to 2-Anilino-Thiazol-4-one Scaffolds
The construction of the 2-anilino-thiazol-4-one framework has been achieved through several reliable synthetic strategies. These methods, while effective, often involve multiple steps and can sometimes require harsh reaction conditions.
Cyclocondensation Reactions for Thiazolone Ring Formation
A cornerstone in the synthesis of thiazol-4-ones is the cyclocondensation reaction. A widely employed method involves the reaction of an α-haloester with a thiourea (B124793) derivative. researchgate.net For instance, the reaction of an appropriate α-bromoester with thiourea in a suitable solvent can afford the corresponding 2-amino-4-thiazolidinone. researchgate.net Specifically, the synthesis of 2-imino-4-thiazolidone has been achieved through the reaction of chloroacetic acid with thiourea. researchgate.net This approach is versatile, allowing for the introduction of various substituents on the thiazolidinone ring by using appropriately substituted starting materials. researchgate.net
Another common cyclocondensation strategy involves the reaction of an amine, a carbonyl compound (like an aldehyde or ketone), and thioglycolic acid. researchgate.net This three-component reaction can be performed in a single step or in a two-step process where the imine is pre-formed by the condensation of the amine and the carbonyl compound, followed by cyclization with thioglycolic acid. researchgate.net The reaction of 2-chloroesters with thiourea is also a documented method for preparing 2-aminothiazolidin-4-ones. researchgate.net
Multi-Step Synthetic Procedures
Multi-step sequences provide a high degree of control over the final structure of the 2-anilino-thiazol-4-one derivatives. A common multi-step approach begins with the synthesis of a 2-amino-4-arylthiazole, which can be achieved by reacting an arylketone with thiourea and iodine. mdpi.com This intermediate is then reacted with chloroacetyl chloride to form the corresponding 2-chloro-acetamido-4-arylthiazole. Subsequent treatment with potassium thiocyanate (B1210189) leads to the formation of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones. mdpi.com
Another example of a multi-step synthesis involves the initial reaction of an amine with an acrylate (B77674), followed by a subsequent reaction with thiourea to construct the thiazol-4(5H)-one ring. researchgate.net For instance, 2-phenylbenzo[d]oxazol-5-amine can be treated with methyl acrylate and then thiourea to yield 2-amino-5-((2-phenylbenzo[d]oxazol-5-yl)methyl)thiazol-4(5H)-one. researchgate.net Similarly, the synthesis of 2-substituted-7-(3′,4′,5′-trimethoxyphenyl)- tandfonline.comresearchgate.netnih.govtriazolo[1,5-a]pyrimidines involves a three-step procedure starting from the appropriate aniline (B41778) derivative. nih.gov
One-Pot Synthesis Strategies for Thiazolidinones
To improve efficiency and reduce waste, one-pot synthetic strategies have been developed for the synthesis of thiazolidinones. These methods combine multiple reaction steps into a single reaction vessel, avoiding the isolation of intermediates. A notable one-pot protocol for the synthesis of 2-imino-1,3-thiazolidin-4-ones involves the reaction of amines, isocyanates, aldehydes, and chloroform (B151607) under ultrasonic conditions, which offers high yields and short reaction times. nih.gov
Another one-pot, multicomponent approach allows for the synthesis of thiazolidin-2-imines from primary amines, ketones, terminal alkynes, and isothiocyanates, catalyzed by copper. nih.govacs.org This method is significant as it avoids the need to isolate the propargylamine (B41283) intermediates. nih.govacs.org Furthermore, one-pot, three-component synthesis of 1,3-thiazolidin-4-ones from aldehydes, aromatic amines, and thioglycolic acid has been achieved using various catalysts. researchgate.net
Advanced Synthetic Approaches to Thiazolone Derivatives
Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for the synthesis of thiazolone derivatives. These approaches often utilize green chemistry principles and advanced catalytic systems.
Green Chemistry Methodologies in Thiazolone Synthesis
Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of thiazolones. researchgate.net These methodologies often employ environmentally benign solvents, catalysts, and reaction conditions.
Vitamin B1 (Thiamine Hydrochloride) as a Catalyst:
A significant advancement in the green synthesis of thiazolones is the use of thiamine (B1217682) hydrochloride (Vitamin B1) as a natural and biodegradable organocatalyst. tandfonline.comtandfonline.com This eco-friendly catalyst has been successfully employed in the multicomponent cyclo-condensation reactions to produce various heterocyclic compounds, including thiazolones. researchgate.nettandfonline.com For example, the one-pot synthesis of thiazolidin-4-one scaffolds has been achieved through the cyclo-condensation of an aromatic amine, a carbonyl compound, and thioglycolic acid using Vitamin B1 as a catalyst in acetonitrile. researchgate.net This method is lauded for its efficiency, cost-effectiveness, and simple work-up procedure. researchgate.net
The catalytic potential of Vitamin B1 has also been demonstrated in the synthesis of hydrazono-thiazolones. tandfonline.comtandfonline.com In one study, N-(benzothiazol-2-yl)-2-chloroacetamide was treated with thiosemicarbazones in the presence of 10 mol% of Vitamin B1 in dioxane to afford hydrazono-thiazolone derivatives in excellent yields. tandfonline.com The use of Vitamin B1 as a catalyst represents a sustainable alternative to traditional, often more toxic, catalysts. tandfonline.comtandfonline.com
Organocatalysis:
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis, offering a more sustainable alternative to metal-based catalysts. numberanalytics.com Organocatalysts are generally non-toxic, biodegradable, and less expensive than their metal counterparts. numberanalytics.com In the context of thiazolone synthesis and related chemistries, organocatalysis has been employed in various transformations. For instance, proline and its derivatives are well-known organocatalysts for aldol (B89426) and Mannich reactions, which can be key steps in the synthesis of complex molecules containing the thiazolone scaffold. numberanalytics.comyoutube.com
While direct organocatalytic synthesis of the 2-anilino-5-isopropyl-thiazol-4-one core is an area of ongoing research, the principles of organocatalysis are highly relevant for the functionalization of the thiazolone ring and the introduction of chiral centers. For example, bifunctional organocatalysts have been used in asymmetric Diels-Alder reactions, showcasing the potential for creating stereochemically complex thiazolone derivatives. thieme-connect.de The development of novel organocatalytic methods for the direct and asymmetric synthesis of thiazolones holds significant promise for the future of heterocyclic chemistry.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly technique in synthetic organic chemistry, offering significant advantages over conventional heating methods, such as reduced reaction times, increased yields, and enhanced product purity. nih.govclockss.org The application of microwave irradiation has been successfully employed in the synthesis of various thiazolidin-4-one derivatives. nih.govsemanticscholar.org
For instance, a novel series of thiazolidinone derivatives has been synthesized through the reaction of propargyloxybenzaldehyde, aniline, and thioglycolic acid in toluene (B28343) under microwave irradiation. nih.gov Another approach involves the irradiation of an equimolar mixture of a Schiff base and thioglycolic acid to afford thiazolidinone derivatives. nih.gov Furthermore, the synthesis of 2-(substituted phenyl)-3-(thiazol-2-yl)imidazo[4,5-b]indoles has been achieved by reacting N-(substituted benzylidene)thiazole-2-amines with isatin (B1672199) and ammonium (B1175870) acetate (B1210297) using silica (B1680970) gel as a solid support under microwave conditions, resulting in excellent yields and shorter reaction times compared to conventional methods. connectjournals.com
The use of microwave irradiation has also proven effective in the one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones in water, highlighting the green and efficient nature of this methodology. researchgate.net These examples underscore the versatility and efficiency of microwave-assisted protocols in the synthesis of heterocyclic compounds, including analogues of this compound. nih.govclockss.orgnih.govnih.gov
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Thiazolyl Imidazo Indole Derivatives
| Entry | Method | Reaction Time | Yield (%) |
| 1 | Conventional | 8-10 hours | 60-75 |
| 2 | Microwave | 5-7 minutes | 85-95 |
Catalytic Asymmetric Synthesis of Chiral Thiazolone Derivatives
The development of catalytic asymmetric methods for the synthesis of chiral thiazolone derivatives has become a significant area of research, as the stereochemistry of these molecules often plays a crucial role in their biological activity. rsc.orgnih.gov Organocatalysis has emerged as a particularly powerful tool in this context, enabling the construction of enantiomerically enriched thiazolone scaffolds. rsc.orgnih.gov
Asymmetric Michael Addition Reactions
The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction that has been successfully applied to the synthesis of chiral thiazolone derivatives. rsc.orgnih.gov Chiral phosphoric acids have been shown to be effective bifunctional catalysts for the asymmetric Michael addition of 5H-thiazol-4-ones to various Michael acceptors, such as 1-azadienes. researchgate.net These catalysts activate both the nucleophile and the electrophile, leading to high enantioselectivities.
Furthermore, bisphosphine-catalyzed mixed double-Michael reactions have been developed to afford β-amino carbonyl derivatives of thiazolidines in excellent yields and with high diastereoselectivities. nih.gov This methodology utilizes amino acid-derived pronucleophiles as Michael donors and electron-deficient acetylenes as acceptors. nih.gov The development of enantioselective versions of these ring-forming processes holds significant promise for the synthesis of complex chiral molecules. nih.gov
Asymmetric Mannich Reactions
The asymmetric Mannich reaction is a powerful method for the synthesis of β-amino carbonyl compounds and has been employed in the construction of chiral thiazolone derivatives. rsc.orgnih.govmagtech.com.cn Organocatalysts, including proline derivatives, chiral phosphoric acids, and chiral thiourea derivatives, have been successfully used to catalyze the asymmetric Mannich reaction with high catalytic activity and excellent enantioselectivity. magtech.com.cnnih.gov
The reaction involves the addition of a thiazolone enolate to an imine, and the stereochemical outcome is controlled by the chiral catalyst. youtube.com The mechanism often involves the formation of an iminium ion intermediate, which is then attacked by the enol form of the thiazolone. youtube.comyoutube.com The development of bifunctional amino-thiourea catalysts has enabled the synthesis of 3,3-disubstituted-dihydro-2-quinolones in high enantio- and good diastereoselectivities, demonstrating the potential of this strategy for creating complex chiral architectures. nih.gov
Cascade Annulation Reactions for Complex Scaffolds
Cascade annulation reactions provide an efficient and atom-economical approach to the synthesis of complex polycyclic scaffolds from simple starting materials. rsc.orgnih.gov These reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations that occur in a single pot, often creating multiple stereocenters with high levels of control. rsc.orgnih.gov
In the context of thiazolone chemistry, cascade reactions have been utilized to construct intricate molecular architectures. rsc.orgnih.gov For example, an unprecedented domino protocol has been developed for the synthesis of highly functionalized tetrahydropyranopyrazole scaffolds using chalcone (B49325) epoxides and pyrazolones, generating three consecutive stereogenic centers with high diastereoselectivity. nih.gov Photochemical reaction cascades initiated by intramolecular ortho photocycloaddition have also been employed to construct complex multifunctional scaffolds from O-pent-4-enyl-substituted salicylates in a highly regio- and diastereoselective manner. nih.gov These strategies highlight the power of cascade reactions in rapidly building molecular complexity and accessing novel heterocyclic systems. rsc.orgyoutube.com
Chemical Reactivity and Derivatization Strategies for Thiazolones
The thiazolone ring possesses multiple reaction sites, making it a versatile template for chemical modification and derivatization. rsc.orgnih.gov The ability to functionalize different positions of the ring allows for the fine-tuning of the molecule's properties and the exploration of structure-activity relationships.
Functionalization at the C-5 Position of the Thiazolone Ring
The C-5 position of the thiazolone ring is a key site for functionalization, and various strategies have been developed to introduce diverse substituents at this position. Palladium-catalyzed C-H bond activation has emerged as a powerful tool for the selective functionalization of thiazole (B1198619) derivatives at the C-5 position. researchgate.net By employing a directing ligand, site-selective olefination can be achieved, representing a significant advancement towards green and efficient synthetic methods. researchgate.net
Furthermore, the treatment of (Z)-4-aryliden-5(4H)-thiazolones with a base in alcohol can lead to a ring-opening reaction followed by an intramolecular S-attack at the exocyclic C=C bond, resulting in the formation of dihydrothiazoles. nih.govacs.org This reaction provides a pathway to functionalized thiazolone derivatives with modified ring structures. The reactivity of the exocyclic double bond in 4-aryliden-5(4H)-thiazolones also allows for [2+2]-photocycloaddition reactions, leading to the formation of dispirocyclobutanes. nih.govacs.org These diverse reactivity patterns at and around the C-5 position highlight the synthetic versatility of the thiazolone scaffold.
Modifications on the Anilino Moiety and its Phenyl Ring
The anilino moiety of thiazolones represents a versatile site for synthetic modification, allowing for the exploration of structure-activity relationships and the development of new derivatives with tailored properties. Chemical alterations can be made to the amino linker or, more commonly, to the phenyl ring itself through the introduction of various substituents. These modifications can significantly influence the molecule's electronic properties, steric profile, and potential biological activity.
A primary strategy for modifying the phenyl ring involves electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the desired substituent and any existing groups on the ring. The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the aromatic system and the acidity of the N-H proton of the anilino group. For instance, the synthesis of 2-(substituted-anilino)pyrimidines often involves the use of pre-functionalized aniline starting materials in condensation reactions. google.com
Common modifications include the introduction of halides, alkyl, alkoxy, nitro, and cyano groups at various positions (ortho, meta, para) of the phenyl ring. These substituents can serve as handles for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce more complex aryl, heteroaryl, or alkyl groups. The synthesis of pyridinyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates, for example, demonstrates the replacement of a phenyl ring with a pyridinyl moiety to create novel bioactive compounds. nih.gov This highlights a strategy where the entire phenyl ring is replaced by a heteroaromatic ring system to modulate biological and physicochemical properties.
The following table summarizes common modifications on the anilino-phenyl ring and the synthetic methods employed.
| Modification Type | Reagents and Conditions | Purpose of Modification | Relevant Analogue |
| Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | Introduce reactive handles for cross-coupling | 2-(Haloanilino)pyrimidines |
| Nitration | HNO₃/H₂SO₄ | Introduce nitro group for reduction to amine | 2-(Nitroanilino)thiazoles |
| Alkylation/Acylation | Friedel-Crafts Alkylation/Acylation | Introduce alkyl or acyl groups | 2-(Alkylanilino)thiazoles |
| Cross-Coupling | Palladium catalysts, boronic acids/esters | Form C-C or C-N bonds to introduce complex groups | Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates nih.gov |
| Heteroaryl Introduction | Condensation with heteroaryl amines | Replace phenyl with a heteroaromatic ring | Pyridinyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates nih.gov |
These modifications are crucial in medicinal chemistry for optimizing lead compounds. For example, in the development of kinase inhibitors, substitutions on the anilino-phenyl ring are frequently used to improve potency and selectivity by enhancing interactions with the target protein. google.com
Introduction of Spiro Systems into the Thiazolone Core
The incorporation of spirocyclic systems into the thiazolone framework represents a significant synthetic challenge and an opportunity to create three-dimensional structures with novel chemical and biological properties. A spiro compound is characterized by a single atom that is the junction of two rings. In the context of this compound, a spiro center would typically be introduced at the C5 position of the thiazolone ring.
The synthesis of such spiro-thiazolone derivatives often involves a multi-step sequence or a multicomponent reaction strategy. One common approach is the Knoevenagel condensation of the thiazolone core with a cyclic ketone. nih.gov The active methylene (B1212753) group at the C5 position of the thiazolone can react with the carbonyl group of a cyclic ketone to form an exocyclic double bond, which can then be subjected to further reactions to form the second ring of the spiro system.
A powerful method for constructing spirocyclic systems is through one-pot, multi-component reactions. For example, a three-component condensation reaction involving an isatin derivative, dimedone, and a heterocyclic active methylene compound has been used to synthesize novel spiro[chromeno[2,3-d] researchgate.netmasterorganicchemistry.comnih.govthiadiazolo[3,2-a]pyrimidine-10,3′-indoline] derivatives. nih.gov This strategy could be adapted for thiazolone-based systems. The proposed mechanism for such a reaction often begins with a Knoevenagel condensation between the active methylene compound (the thiazolone) and one of the other components (e.g., isatin), followed by a Michael addition and subsequent intramolecular cyclization to form the spirocyclic product. nih.gov
The table below outlines a general strategy for the synthesis of spiro-thiazolones.
| Step | Reaction Type | Reagents and Intermediates | Outcome |
| 1 | Knoevenagel Condensation | 2-Anilino-thiazol-4-one + Isatin derivative | Formation of an intermediate with an exocyclic double bond nih.gov |
| 2 | Michael Addition | Intermediate from Step 1 + a cyclic β-dicarbonyl compound (e.g., dimedone) | Addition of the second ring component nih.gov |
| 3 | Intramolecular Cyclization | Intermediate from Step 2 | Formation of the final spirocyclic product nih.gov |
The characterization of these complex spiro systems relies heavily on advanced spectroscopic techniques, including 2D NMR (COSY, HSQC, HMBC) and, ideally, single-crystal X-ray diffraction to unambiguously determine the stereochemistry of the spiro center. nih.govnih.gov
Examination of Keto-Enol Tautomerism in Thiazolones
Thiazol-4-ones, including this compound, are heterocyclic compounds that can exhibit keto-enol tautomerism. nih.gov Tautomers are constitutional isomers that readily interconvert, and in this case, the equilibrium is between the keto form (thiazol-4-one) and the enol form (4-hydroxythiazole). masterorganicchemistry.comlibretexts.org The C5 position, if substituted with a hydrogen, provides an acidic proton, and the adjacent carbonyl group at C4 can enolize.
The position of the keto-enol equilibrium is influenced by several factors, including the nature of the substituents on the thiazolone ring, the solvent polarity, temperature, and pH. In many heterocyclic systems, the keto form is generally more stable and predominates in the solid state and in polar solvents. nih.gov However, the enol form can be stabilized by factors such as intramolecular hydrogen bonding or conjugation with other parts of the molecule.
The study of keto-enol tautomerism in heterocyclic compounds is often carried out using spectroscopic methods. nih.gov
¹H NMR Spectroscopy: The presence of both tautomers can be observed by distinct signals for the protons in the keto and enol forms. For example, the enol form would show a characteristic signal for the hydroxyl proton.
¹³C NMR Spectroscopy: The carbonyl carbon of the keto form and the enolic carbon of the enol form will have significantly different chemical shifts. nih.gov
UV-Vis Spectroscopy: The two tautomers may have different absorption maxima due to differences in their conjugated systems. The effect of solvent polarity on these spectra can provide insights into the equilibrium. nih.gov
Infrared (IR) Spectroscopy: The keto form will show a strong absorption band for the C=O stretching vibration, while the enol form will exhibit an O-H stretching band. nih.gov
Research on related heterocyclic systems, such as 1,3,4-thiadiazole (B1197879) derivatives, has shown that the keto form is favored in polar aprotic solvents like DMSO, while the enol form is more prevalent in non-polar solvents like chloroform. nih.gov This is because polar solvents can stabilize the more polar keto tautomer through dipole-dipole interactions, whereas non-polar solvents can favor the enol form, which may be stabilized by intramolecular hydrogen bonding. nih.gov
The table below summarizes the characteristics of the keto and enol tautomers of a generic thiazolone.
| Tautomer | Key Structural Feature | Expected Spectroscopic Signature | Favored in |
| Keto Form | C=O group at C4 | Strong IR absorption for C=O; ¹³C NMR signal for ketonic carbon (~δ 204 ppm) nih.gov | Polar solvents (e.g., DMSO) nih.gov |
| Enol Form | C=C double bond and O-H group at C4 | IR absorption for O-H; ¹³C NMR signal for enolic carbon (~δ 155 ppm) nih.gov | Non-polar solvents (e.g., chloroform), or when stabilized by intramolecular H-bonding nih.gov |
Understanding the tautomeric behavior of this compound is essential as the different tautomers may exhibit distinct chemical reactivity and biological activity.
Spectroscopic and Structural Elucidation Studies
Advanced Spectroscopic Characterization Techniques
The structural confirmation of newly synthesized organic molecules like 2-anilino-5-isopropyl-thiazol-4-one would typically rely on a combination of modern spectroscopic methods. These techniques provide complementary information about the molecular framework, functional groups, and connectivity of atoms.
NMR spectroscopy is a cornerstone of chemical analysis, offering detailed insights into the molecular structure.
¹H NMR: In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the different types of protons present in the molecule. The anilino (phenylamino) group would show signals in the aromatic region (typically δ 7.0-8.0 ppm). The isopropyl group would exhibit a characteristic pattern of a septet for the CH proton and a doublet for the two methyl (CH₃) groups. The proton on the nitrogen of the anilino group would likely appear as a broad singlet.
¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon skeleton. Distinct signals would be expected for the carbonyl carbon (C=O) of the thiazol-4-one ring (typically in the range of δ 160-180 ppm), the carbons of the phenyl ring, the carbons of the thiazole (B1198619) ring, and the carbons of the isopropyl group.
While specific data for the target compound is unavailable, data for structurally related compounds, such as 2-isopropyl-4-methylthiazole, show characteristic shifts for the isopropyl group. For instance, in 2-isopropyl-4-methylthiazole, the isopropyl methyl protons appear around δ 1.39 ppm and the CH proton at approximately δ 3.30 ppm in the ¹H NMR spectrum (in CDCl₃). nih.gov The corresponding ¹³C NMR signals for the isopropyl group in the same solvent are observed around δ 23.21 ppm for the methyl carbons and δ 33.28 ppm for the methine carbon. nih.gov
Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.2-7.5 | Multiplet | 5H | Aromatic protons (phenyl group) |
| ~ 8.5 | Broad Singlet | 1H | NH proton (anilino) |
| ~ 3.0 | Septet | 1H | CH proton (isopropyl) |
| ~ 1.2 | Doublet | 6H | CH₃ protons (isopropyl) |
Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~ 170 | C=O (thiazol-4-one) |
| ~ 160 | C=N (thiazole ring) |
| ~ 140 | Quaternary aromatic C (phenyl) |
| ~ 120-130 | Aromatic CH carbons (phenyl) |
| ~ 60 | CH (thiazole ring, position 5) |
| ~ 30 | CH (isopropyl) |
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula (C₁₂H₁₄N₂OS). The mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum could provide further structural information. For instance, the fragmentation of related thiazole compounds often involves the loss of side chains or cleavage of the heterocyclic ring.
Hypothetical IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~ 3350 | Medium, Sharp | N-H stretch (secondary amine) |
| ~ 3050 | Medium | Aromatic C-H stretch |
| ~ 2960 | Medium | Aliphatic C-H stretch (isopropyl) |
| ~ 1700 | Strong | C=O stretch (thiazol-4-one) |
| ~ 1600, 1490 | Medium | C=C stretch (aromatic ring) |
X-ray Crystallography and Solid-State Structure Analysis
While no crystal structure for the specific title compound is available, studies on similar thiazole derivatives, such as 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, have been reported, revealing details of their crystal packing, which often involves hydrogen bonding and other intermolecular forces. nih.gov
Medicinal Chemistry and Structure Activity Relationship Sar Investigations
Thiazolones as Privileged Scaffolds in Modern Drug Discovery
Thiazole (B1198619) and its derivatives, including thiazolones, are recognized as "privileged scaffolds" in the field of drug discovery. researchgate.netresearchgate.netnih.gov A privileged structure is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. researchgate.netnih.gov The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a key feature in numerous natural products and approved drugs, demonstrating a wide array of biological activities. researchgate.netnih.govmdpi.com
The versatility of the thiazole nucleus is attributed to its unique electronic properties and its ability to participate in various non-covalent interactions with biological macromolecules. researchgate.netnumberanalytics.com This has led to the development of thiazole-containing compounds with diverse pharmacological applications, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. nih.govmdpi.comnih.gov Fused heterocyclic ring systems incorporating the thiazole moiety, such as thiazolo[4,5-d]pyrimidines, have also been extensively explored due to their structural resemblance to endogenous purines, allowing them to act as antagonists for various receptors and enzymes. nih.gov
The 2-aminothiazole (B372263) moiety, a core component of the 2-anilino-thiazol-4-one structure, is particularly prevalent in a number of clinically significant drugs. researchgate.net The amenability of the thiazole scaffold to a wide range of chemical modifications allows for the fine-tuning of its physicochemical and pharmacological properties, further cementing its status as a privileged scaffold in the quest for novel and effective medicines. researchgate.netresearchgate.net
Hit Identification and Lead Generation for 2-Anilino-5-isopropyl-thiazol-4-one Analogues
The journey of drug discovery often commences with the identification of "hits," which are compounds that exhibit a desired biological activity in an initial screen. For analogues of this compound, hit identification can be achieved through several strategic approaches.
High-throughput screening (HTS) of large, diverse compound libraries is a common starting point. sygnaturediscovery.com This automated process allows for the rapid evaluation of thousands of molecules to identify initial hits. sygnaturediscovery.com Knowledge-based approaches, which leverage existing information from databases and literature, are also highly effective and account for a significant percentage of small molecule drug candidates. sygnaturediscovery.com This can involve searching for compounds with similar pharmacophores or using computational methods for virtual screening. sygnaturediscovery.com
Once a hit is identified, the process of "lead generation" begins. A lead compound is a more refined version of a hit, demonstrating improved potency, selectivity, and more favorable drug-like properties. eurekaselect.comimmunocure.us For this compound analogues, this involves synthesizing and evaluating a series of related compounds to establish an initial structure-activity relationship (SAR). eurekaselect.comacs.org This process is often guided by computational modeling and a deep understanding of the target's structure and binding site. immunocure.us
Strategies such as fragment-based screening, where smaller, low-affinity compounds (fragments) that bind to the target are identified and then grown or linked together, can also be employed. sygnaturediscovery.com Furthermore, scaffold hopping, which involves modifying the core structure of a hit while retaining key binding interactions, can lead to the discovery of novel and patentable lead compounds. immunocure.us The goal of lead generation is to produce one or more lead series with a clear path for further optimization. immunocure.us
Lead Optimization Strategies for Thiazolone-Based Compounds
Lead optimization is a critical and iterative phase in drug discovery that aims to transform a promising lead compound into a preclinical drug candidate. patsnap.compatsnap.com This process involves making systematic chemical modifications to the lead structure to enhance its efficacy, selectivity, and pharmacokinetic properties while minimizing potential toxicity. patsnap.compatsnap.comnih.gov For thiazolone-based compounds like this compound, several key strategies are employed.
Structure-Activity Relationship (SAR) Analysis: A fundamental aspect of lead optimization is the detailed exploration of the SAR. patsnap.com By systematically altering different parts of the molecule—such as the anilino ring, the substituent at the C-5 position of the thiazolone ring, and other positions on the thiazolone core—medicinal chemists can identify which modifications lead to improved biological activity. patsnap.com
Computational and Structure-Based Drug Design: Computational tools play a pivotal role in modern lead optimization. patsnap.com Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling help predict how structural changes will affect a compound's binding affinity and other properties, thereby guiding the synthetic efforts. patsnap.comresearchgate.net
Improving Pharmacokinetic Properties (ADME): A significant focus of lead optimization is to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound. eurekaselect.com This can involve strategies such as:
Modifying Lipophilicity: Adjusting the lipophilicity (LogP) of the molecule to improve its solubility and permeability across biological membranes. eurekaselect.com
Prodrug Strategies: Designing prodrugs that are converted to the active compound in the body to enhance bioavailability. patsnap.com
Metabolic Stability: Introducing chemical modifications to block or slow down metabolic degradation, thereby increasing the compound's half-life. patsnap.com
Through a combination of these strategies, lead optimization aims to produce a drug candidate with the desired balance of properties for further development. nih.gov
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
The biological activity of this compound derivatives is intricately linked to their chemical structure. A detailed analysis of the structure-activity relationship (SAR) reveals how modifications to different parts of the molecule influence its therapeutic potential.
The anilino phenyl ring of 2-anilino-thiazol-4-one derivatives is a critical component for modulating biological activity. The nature and position of substituents on this ring can significantly impact the compound's potency and selectivity through both electronic and steric effects. lumenlearning.comlibretexts.org
Electronic Effects: Substituents on an aromatic ring can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). lumenlearning.comlibretexts.org
Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), methoxy (B1213986) (-OCH3), and alkyl groups increase the electron density of the phenyl ring. libretexts.org This can enhance the binding affinity of the molecule to its biological target by increasing the nucleophilicity of the ring and influencing hydrogen bonding interactions. libretexts.org
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and halogens (e.g., -Cl, -F) decrease the electron density of the phenyl ring. libretexts.org The presence of EWGs can be beneficial for activity, as seen in some series of thiazole derivatives where para-halogen substitutions on the phenyl ring were found to be important for their biological effects. mdpi.com
Positional Isomerism: The position of the substituent on the anilino ring (ortho, meta, or para) is also crucial. Different positions can lead to distinct interactions with the target protein's binding pocket, affecting both potency and selectivity.
The following table summarizes the general effects of common substituents on the anilino phenyl ring:
| Substituent | Electronic Effect | General Impact on Activity (Context-Dependent) |
| -OH, -OCH3 | Electron-Donating (Resonance) | Can increase activity through hydrogen bonding and enhanced electron density. libretexts.org |
| -CH3 | Electron-Donating (Inductive) | Generally enhances ring nucleophilicity. lumenlearning.com |
| -NO2 | Strong Electron-Withdrawing | Can increase activity in some cases by forming specific interactions. nih.gov |
| -CN | Electron-Withdrawing | Can influence binding and physicochemical properties. |
| -Cl, -F, -Br | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Often crucial for activity, with the specific halogen and its position being important. mdpi.com |
The substituent at the C-5 position of the thiazolone ring plays a significant role in defining the pharmacological profile of the molecule. The isopropyl group in this compound is a key feature that can influence both potency and selectivity.
Studies on various 2-aminothiazol-4(5H)-one derivatives have shown that the nature of the substituent at the C-5 position is a critical determinant of their biological activity. For example, in a series of 2-(isopropylamino)thiazol-4(5H)-one derivatives, the inhibitory activity against certain enzymes was found to be dependent on the substituent at this position. nih.gov While the replacement of a methyl group with a bulkier isopropyl group did not significantly alter the interaction with one particular enzyme, in other contexts, the size and nature of the C-5 substituent can be paramount. nih.gov
Research on related thiazole-containing compounds has demonstrated that modifications at the C-5 position are a common strategy in SAR studies. mdpi.com For instance, the introduction of various aryl or heterocyclic groups at this position has been explored to modulate the biological activity of thiazole derivatives. nih.gov The choice of the substituent at C-5 is therefore a crucial element in the design of potent and selective 2-anilino-thiazol-4-one analogues.
While the anilino and C-5 substituents are critical, modifications at other positions of the thiazole ring, such as the C-4 position (which in the parent compound is a carbonyl group, making it a thiazol-4-one), can also significantly impact biological activity.
In the context of 2-anilino-4-(thiazol-5-yl)pyrimidines, a related scaffold, modifications to the thiazole moiety itself were a focus of SAR exploration. researchgate.net For the this compound core, the C-4 carbonyl group is a key feature. This carbonyl can act as a hydrogen bond acceptor, forming crucial interactions with the biological target.
While direct modifications of the C-4 carbonyl in a thiazol-4-one are less common than substitutions at other positions, the broader principle of altering the thiazole ring's electronic and steric properties holds true. For instance, in other classes of thiazole-containing compounds, substitutions at the C-4 position of the thiazole ring have been shown to influence activity. In some series, the presence of a phenyl ring at the C-4 position was found to be beneficial for certain biological activities. nih.gov
Bioisosteric Replacements and Their Effects on Biological Activity
Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying the physicochemical properties of a lead compound while retaining or improving its biological activity. cambridgemedchemconsulting.com In the context of this compound and related thiazolidinone scaffolds, various bioisosteric modifications have been explored to enhance potency, selectivity, and pharmacokinetic profiles.
Modifications to the substituents on the core thiazolidinone ring are a common approach. The replacement of a hydrogen atom with fluorine is a well-established bioisosteric strategy. nih.gov This substitution can block metabolic oxidation at that position and alter the electronic properties of the molecule, potentially leading to enhanced potency and metabolic stability. nih.gov For example, replacing a hydrogen on the anilino ring of this compound could significantly impact its interaction with biological targets.
Furthermore, the amide bond often present in more complex thiazolidinone derivatives can be a point of metabolic vulnerability. Bioisosteric replacement of the amide linkage with a 1,2,3-triazole ring has been shown to improve the metabolic stability of drug candidates by preventing hydrolysis. researchgate.netchemrxiv.org This strategy could be applied to derivatives of this compound to enhance their pharmacokinetic properties.
Another area of exploration is the replacement of the thiazolidinone core itself or parts of it with other heterocyclic systems. For example, the bioisosteric replacement of a 1H-1,2,3-triazole with a 1H-tetrazole ring in a series of (5-benzylthiazol-2-yl)benzamides led to a significant enhancement of their anti-leukemic activity. nih.gov This suggests that modifications to the heterocyclic systems attached to the core scaffold can have a profound impact on biological activity.
The following table summarizes common bioisosteric replacements relevant to the this compound scaffold and their potential effects.
| Original Group/Atom | Bioisosteric Replacement | Potential Effects on Biological Activity |
| Hydrogen (H) | Fluorine (F) | Increased metabolic stability, altered electronics, enhanced potency. nih.gov |
| Hydrogen (H) | Deuterium (D) | Reduced rate of metabolism (kinetic isotope effect). cambridgemedchemconsulting.com |
| Carboxylic Acid (-COOH) | Thiazolidinone Ring | Modified acidity, lipophilicity, and metabolic stability. nih.gov |
| Amide Bond (-CONH-) | 1,2,3-Triazole Ring | Increased metabolic stability against hydrolysis. researchgate.netchemrxiv.org |
| Phenyl Ring | Pyridyl, Thienyl Rings | Altered solubility, polarity, and potential for new interactions. cambridgemedchemconsulting.com |
| 1H-1,2,3-Triazole Ring | 1H-Tetrazole Ring | Enhanced biological potency (e.g., anticancer activity). nih.gov |
Computational Chemistry Approaches in Medicinal Chemistry Research
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of lead compounds. For derivatives of this compound, various in silico techniques have been employed to predict their biological activity, understand their mechanism of action, and evaluate their drug-like properties.
Molecular Docking Studies for Biological Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. This technique is widely used to elucidate the binding mode of thiazolidinone derivatives and to guide the design of more potent inhibitors. Studies have shown that these compounds can interact with a variety of biological targets implicated in different diseases.
For instance, derivatives of the thiazolidinone and thiazole core have been docked into the active sites of enzymes such as cyclooxygenase-2 (COX-2), a key target in inflammation, and tubulin, which is crucial for cell division and a target for anticancer drugs. nih.govnih.gov Molecular docking studies have also been instrumental in identifying potential inhibitors of tumor necrosis factor-alpha (TNF-α), another important mediator of inflammation. rsc.org In the context of infectious diseases, docking simulations have been used to predict the binding of thiazole derivatives to bacterial enzymes like Mycobacterium tuberculosis enoyl-ACP reductase and Escherichia coli Topoisomerase IV. researchgate.net
The following table summarizes the findings from various molecular docking studies on compounds structurally related to this compound.
| Biological Target | PDB ID | Software | Key Interactions/Findings |
| TNF-α | 2AZ5 | Maestro (Schrödinger) | Some 2-imino-4-thiazolidinone derivatives showed better glide scores than the reference ligand, indomethacin. rsc.org |
| Cyclooxygenase-2 (COX-2) | - | MOE | Designed 2-aryl-3-(4-sulfamoyl/methylsulfonylphenylamino)-4-thiazolidinones showed reasonable binding modes and high docking scores. nih.gov |
| Tubulin | - | - | 2,4-disubstituted thiazole derivatives showed binding interactions that could destabilize tubulin polymerization. nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | 1M17 | - | Thiazolyl-pyrazoline derivatives exhibited binding patterns similar to the known inhibitor erlotinib. scienceopen.com |
| Aurora Kinase | 1MQ4 | AutoDock v4.2.6 | Designed 2-amino thiazole derivatives showed excellent binding interactions with the active site. acs.org |
| Mycobacterium tuberculosis enoyl-ACP reductase | - | Schrödinger | Thiazolo[4,5-b]indoles were evaluated for their binding affinities. researchgate.net |
| Escherichia coli Topoisomerase IV | - | Schrödinger | Thiazolo[4,5-b]indoles were evaluated for their binding affinities. researchgate.net |
| Benzodiazepine Receptors | - | - | Novel thiazolidinone derivatives were designed as potential agonists. nih.gov |
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. This method is particularly useful when the three-dimensional structure of the biological target is unknown.
A pharmacophore model has been developed for the antistaphylococcal activity of thiazolidinone derivatives. doaj.org This model consists of a planar structure with an aromatic ring, a hydrophobic region, a hydrogen bond donor projection, and two hydrogen bond acceptor projections. doaj.org The distance between the hydrogen bond donor and one of the acceptors was found to be 8.05 Å. doaj.org This model was successfully used for the virtual screening of compound libraries to identify new potential antistaphylococcal agents, demonstrating an enrichment factor of 2.05. doaj.org
The key features of this pharmacophore model can be summarized as follows:
An aromatic ring (or a cycle with π-bonds)
A hydrophobic region
One hydrogen bond donor
Two hydrogen bond acceptors
The spatial arrangement of these features is crucial for the antistaphylococcal activity of thiazolidinone-related structures.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Profiling for Lead Compounds
The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process, as poor pharmacokinetic profiles are a major cause of clinical trial failures. nih.gov In silico ADME prediction allows for the early evaluation of the drug-likeness of compounds, helping to prioritize candidates with favorable pharmacokinetic properties.
Numerous studies have reported the in silico ADME profiling of thiazolidinone and thiazole derivatives. nih.govnih.govresearchgate.netnih.gov These studies often evaluate parameters based on Lipinski's rule of five, which predicts that a compound is likely to be orally active if it has a molecular weight under 500 g/mol , a logP less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Most of the synthesized thiazolidinone derivatives in these studies were found to comply with Lipinski's rule, suggesting good potential for oral bioavailability. nih.govnih.gov
The following table presents a summary of predicted in silico ADME properties for various thiazolidinone and thiazole derivatives from different studies, which can be extrapolated to lead compounds based on the this compound scaffold.
| ADME Parameter | Prediction Method/Rule | General Findings for Thiazolidinone/Thiazole Derivatives |
| Absorption | ||
| Oral Bioavailability | Lipinski's Rule of Five | Most derivatives comply, suggesting good drug-likeness. nih.govnih.gov |
| Intestinal Absorption | Veber's Rule | Good intestinal absorption is often predicted. nih.gov |
| Percentage Absorption (%ABS) | TPSA-based calculation | Values often range from 60% to over 85%. nih.gov |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeation | In silico models | Variable, depending on the specific substitutions. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | In silico models | Often predicted to be non-inhibitors of major CYP isoforms. |
| Excretion | ||
| Renal/Hepatic Clearance | In silico models | Predictions vary based on compound structure. |
| Toxicity | ||
| General Toxicity | In silico models | Generally predicted to have low toxicity. |
Preclinical Biological Activity and Mechanistic Studies of 2 Anilino 5 Isopropyl Thiazol 4 One Analogues
Antiproliferative and Anticancer Activities
In Vitro Cytotoxicity and Growth Inhibition in Various Cancer Cell Lines.scienceopen.comresearchgate.netnih.govnih.gov
Analogues of 2-anilino-5-isopropyl-thiazol-4-one have demonstrated significant in vitro cytotoxicity and growth inhibitory effects across a diverse range of human cancer cell lines. This broad-spectrum activity underscores their potential as versatile anticancer agents.
One notable example is the 2-anilino-4-amino-5-aroylthiazole derivative, AS7128, which has shown potent growth inhibitory activity against several non-small cell lung cancer (NSCLC) cell lines. researchgate.netnih.gov This compound was identified through a high-throughput screening of a large chemical library and exhibited promising efficacy in both in vitro and in vivo models of lung cancer. researchgate.netnih.gov
Similarly, novel thiazolyl-pyrazoline derivatives have been synthesized and evaluated for their antiproliferative effects on lung (A549) and breast (T-47D) cancer cell lines. scienceopen.com These compounds displayed potent cytotoxic activity, with some derivatives showing higher efficacy against breast cancer cells. scienceopen.com The inhibitory concentrations (IC50) for these compounds were found to be in the micromolar and even sub-micromolar range, indicating significant potency. scienceopen.com
Furthermore, the development of hybrid compounds, such as those combining 5-aminosalicylic acid with 4-thiazolinone derivatives, has yielded molecules with remarkable concentration-dependent decreases in the viability of various cancer cell lines. nih.gov For instance, the acetylated hybrid HH33 was particularly effective against MCF7, HeLa, HCT-116, and HepG2 cell lines, with IC50 values below 1 μM. nih.gov
The table below summarizes the in vitro antiproliferative activity of selected this compound analogues and related compounds against various cancer cell lines.
| Compound/Analogue | Cancer Cell Line(s) | IC50 Values | Reference(s) |
| AS7128 | Non-small cell lung cancer (NSCLC) | 0.1-0.3 µmol/L | nih.govnih.gov |
| Thiazolyl-pyrazoline derivatives | A549 (lung), T-47D (breast) | 3.92-89.03 µM (A549), 0.75-77.10 µM (T-47D) | scienceopen.com |
| Acetylated 5-aminosalicylate-thiazolinone hybrid (HH33) | MCF7, HeLa, HCT-116, HepG2 | < 1 µM | nih.gov |
| N4-Benzyl-N1,N8-bis[[2-(2-hydroxyphenyl)thiazolin-4-yl]carbonyl] homospermidine (5) | L1210 and P388 murine leukemia | 3 and 1 µM, respectively | nih.gov |
These findings highlight the potent and broad-spectrum in vitro anticancer activity of this compound analogues, making them a promising area for further drug development.
Mechanisms of Action in Cancer Cells
The anticancer effects of this compound analogues are attributed to their ability to modulate multiple cellular pathways and processes that are critical for cancer cell proliferation and survival. These mechanisms include the disruption of the cytoskeleton, interference with the cell cycle, and the induction of programmed cell death.
A significant mechanism through which certain this compound analogues exert their anticancer effects is by inhibiting tubulin polymerization. mdpi.comnih.gov Microtubules, which are dynamic polymers of tubulin, play a crucial role in various cellular processes, most notably in the formation of the mitotic spindle during cell division. nih.govresearchgate.net Disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death, making tubulin an attractive target for cancer therapy. nih.govresearchgate.net
Several studies have identified novel series of 2-anilino-4-amino-5-aroylthiazoles as potent inhibitors of tubulin polymerization. nih.gov These compounds have been shown to bind to the colchicine (B1669291) site on tubulin, thereby preventing its polymerization into microtubules. nih.gov The structure-activity relationship (SAR) studies of these analogues have revealed that substitutions on the anilino and aroyl moieties significantly influence their tubulin-inhibiting and antiproliferative activities. nih.gov
For instance, a p-toluidino derivative of a 7-(3′,4′,5′-trimethoxyphenyl)- mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidine, a compound with a related anilino-heterocycle scaffold, was found to be a potent inhibitor of tubulin polymerization with an IC50 value of 0.45 µM. mdpi.com This compound also strongly inhibited the binding of colchicine to tubulin, further confirming its mechanism of action. mdpi.com The antiproliferative activity of these compounds was found to be well-correlated with their ability to inhibit tubulin polymerization. mdpi.com
The table below presents data on the inhibition of tubulin polymerization by selected 2-anilino-thiazol-4-one analogues and related compounds.
| Compound/Analogue | Tubulin Polymerization IC50 | Colchicine Binding Inhibition | Reference(s) |
| 2-Anilino-4-amino-5-aroylthiazoles (various derivatives) | Activity comparable to or half as potent as Combretastatin A-4 (CA-4) for some derivatives | Proposed binding at the colchicine site | nih.gov |
| p-Toluidino derivative of 7-(3′,4′,5′-trimethoxyphenyl)- mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidine (3d) | 0.45 µM | 72% inhibition | mdpi.com |
| 4-Biphenylaminoquinazoline analogues (1, 5, 6, 9) | Activity comparable to CA-4 for some derivatives | Target the colchicine site | nih.gov |
These findings establish the inhibition of tubulin polymerization as a key mechanism of action for a subset of this compound analogues, contributing significantly to their anticancer properties.
A prominent mechanism by which this compound analogues and related compounds exert their antiproliferative effects is through the induction of cell cycle arrest, particularly at the G2/M phase. researchgate.netnih.govnih.govnih.govfrontiersin.org The cell cycle is a tightly regulated process that governs cell division, and its disruption can prevent the proliferation of cancer cells.
Studies on the 2-anilino-4-amino-5-aroylthiazole compound AS7128 have shown that it induces cell cycle arrest, with a notable accumulation of cells in the mitosis stage. researchgate.netnih.gov This arrest is a direct consequence of the compound's effects on the cellular machinery that controls progression through the G2 and M phases of the cell cycle.
Similarly, other structurally diverse compounds have been reported to induce G2/M arrest in various cancer cell lines. For example, the chalcone (B49325) derivative 1C was found to suppress the viability of both sensitive and cisplatin-resistant ovarian cancer cells by inducing cell cycle arrest at the G2/M phase. nih.gov A stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS), also demonstrated potent growth inhibitory activity in human lung cancer cells by inducing G2/M phase arrest. nih.gov Furthermore, the natural product cinobufagin (B1669057) has been shown to induce G2/M cell cycle arrest in malignant melanoma cells. frontiersin.org
The induction of G2/M arrest is often associated with the modulation of key regulatory proteins. For instance, BCS treatment led to the down-regulation of the checkpoint protein cyclin B1, which is crucial for entry into mitosis. nih.gov Cinobufagin was found to decrease the levels of cell division cycle 25C (CDC25C), cyclin-dependent kinase 1 (CDK1), and cyclin B, all of which are key regulators of the G2/M transition. frontiersin.org
The table below provides examples of compounds that induce G2/M cell cycle arrest.
| Compound/Analogue | Cell Line(s) | Effect on Cell Cycle | Key Molecular Targets/Pathways | Reference(s) |
| AS7128 | Non-small cell lung cancer | Arrest at mitosis stage | iASPP-p53 pathway | researchgate.netnih.gov |
| Chalcone derivative 1C | Ovarian cancer (A2780, A2780cis) | G2/M phase arrest | ROS generation, DNA damage, modulation of p21, PCNA, Rb, Bad, Akt, Erk1/2, NF-κB | nih.gov |
| 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) | Human lung cancer (A549) | G2/M phase arrest | Down-regulation of cyclin B1, up-regulation of p53 and p21 | nih.gov |
| Cinobufagin | Malignant melanoma (A375) | G2/M phase arrest | Decreased levels of CDC25C, CDK1, and cyclin B | frontiersin.org |
| Deoxycynaropicrin (Compound 1) | THP-1 (human leukemia) | G2/M phase arrest | Not specified | researchgate.net |
These findings collectively indicate that the induction of G2/M cell cycle arrest is a common and significant mechanism of action for this compound analogues and other anticancer compounds, contributing to their ability to inhibit cancer cell proliferation.
A crucial mechanism by which this compound analogues exert their anticancer effects is through the induction of apoptosis, or programmed cell death. mdpi.comnih.govnih.gov This process is often mediated by the intrinsic pathway, which involves the mitochondria and the activation of a cascade of enzymes called caspases. mdpi.comnih.govnih.gov
Several studies have demonstrated that these compounds can trigger apoptosis in various cancer cell lines. For example, a p-toluidino derivative of a 7-(3′,4′,5′-trimethoxyphenyl)- mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidine was shown to induce apoptosis through the intrinsic pathway, which was confirmed by mitochondrial depolarization and the activation of caspase-9. mdpi.com Similarly, the 2-anilino-4-amino-5-aroylthiazole compound AS7128 was also found to induce apoptosis in lung cancer cells. nih.gov
The process of apoptosis induction by these compounds often involves several key events. One such event is the disruption of the mitochondrial membrane potential, leading to mitochondrial depolarization. mdpi.comnih.govresearchgate.net This depolarization is a critical step in the intrinsic apoptotic pathway, as it leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. nih.gov
Following mitochondrial depolarization, a cascade of caspases is activated. Caspases are a family of proteases that execute the apoptotic program by cleaving a variety of cellular substrates. nih.gov The activation of initiator caspases, such as caspase-9, and executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis induced by these compounds. mdpi.comnih.govnih.gov For instance, ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate was shown to induce apoptosis in leukemia cells in association with the activation of caspase-3. nih.gov
The table below summarizes the apoptotic effects of selected this compound analogues and related compounds.
| Compound/Analogue | Cell Line(s) | Apoptotic Pathway | Key Events | Reference(s) |
| p-Toluidino derivative of 7-(3′,4′,5′-trimethoxyphenyl)- mdpi.comnih.govnih.govtriazolo[1,5-a]pyrimidine (3d) | HeLa, A549, HT-29 | Intrinsic pathway | Mitochondrial depolarization, caspase-9 activation | mdpi.com |
| AS7128 | Non-small cell lung cancer | Not specified | Apoptosis induction | nih.gov |
| 5-Ene-2-arylaminothiazol-4(5H)-ones | Breast cancer | Intrinsic and extrinsic pathways | Mitochondrial membrane potential reduction, activation of caspases 7, 8, 9, and 10 | nih.gov |
| Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (Compound 131) | HL-60 (promyelocytic leukemia) | Intrinsic pathway | Increased intracellular Ca2+, increased ROS, activation of caspase-3, decreased mitochondrial membrane potential | nih.gov |
| 2-[2-(chroman-4-ylidene)hydrazinyl]-4/5-substituted thiazole (B1198619) derivatives | A549 (lung cancer) | Not specified | Changes in mitochondrial membrane potential | researchgate.net |
These findings collectively demonstrate that the induction of apoptosis via the intrinsic pathway, characterized by mitochondrial depolarization and caspase activation, is a key mechanism of action for this compound analogues and related anticancer compounds.
Targeting specific enzymes that are crucial for cancer cell survival and proliferation represents a key therapeutic strategy. Analogues of this compound have been investigated for their ability to inhibit various enzymes implicated in cancer.
One important class of enzymes targeted by these compounds is the cyclin-dependent kinases (CDKs). nih.gov CDKs are essential for regulating the cell cycle and transcription. nih.gov A strategy has been developed to identify compounds from a kinase inhibitor library that specifically block transcriptional CDKs, such as CDK7 and CDK9. nih.gov This has led to the development of a transcriptional inhibitor, 3,4-dimethyl-5-[2-(4-piperazin-1-yl-phenylamino)-pyrimidin-4-yl]-3H-thiazol-2-one, which has demonstrated anticancer activity in animal models. nih.gov
Another significant enzyme target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers and plays a critical role in tumor initiation and progression. scienceopen.com Novel 2-(5-Aryl-4,5-dihydropyrazol-1-yl)thiazol-4-one derivatives have been synthesized and shown to exhibit potent inhibitory activity against EGFR. scienceopen.com Several of these thiazolyl-pyrazoline derivatives demonstrated sub-micromolar IC50 values for EGFR inhibition, with some being comparable to the known EGFR inhibitor erlotinib. scienceopen.com
Furthermore, cell division cycle 25 (CDC25) phosphatases, which are involved in tumor growth, have also been targeted. nih.gov A series of 2-(thienothiazolylimino)-1,3-thiazolidin-4-one analogues were synthesized and found to be potent inhibitors of CDC25A. nih.gov
The table below highlights some of the specific enzymes inhibited by this compound analogues and related compounds.
| Compound/Analogue | Enzyme Target(s) | IC50 Values | Reference(s) |
| 3,4-dimethyl-5-[2-(4-piperazin-1-yl-phenylamino)-pyrimidin-4-yl]-3H-thiazol-2-one | Transcriptional CDKs (CDK7, CDK9) | Not specified | nih.gov |
| 2-(5-Aryl-4,5-dihydropyrazol-1-yl)thiazol-4-ones (e.g., 7b, 7g, 7l, 7m) | EGFR | 83, 262, 171, and 305 nM, respectively | scienceopen.com |
| 2-(thienothiazolylimino)-1,3-thiazolidin-4-one analogue (Compound 27) | CDC25A | 6.2 ± 1.0 µM | nih.gov |
This targeted inhibition of key enzymes involved in cancer cell signaling and proliferation underscores the therapeutic potential of this compound analogues as a versatile scaffold for the development of specific and effective anticancer agents.
Specific Enzyme Inhibition as a Therapeutic Strategy
Cyclin-Dependent Kinase (CDK) Inhibition
Analogues of 2-anilino-thiazol-4-one have been extensively studied as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and transcription. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Research has led to the discovery of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives as potent ATP-antagonistic CDK inhibitors. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that modifications at various positions of the anilino and thiazole rings, as well as the pyrimidine (B1678525) core, significantly influence the inhibitory potency and selectivity against different CDK isoforms.
CDK1 and CDK2 Inhibition: Initial virtual screening identified 4-(2,4-dimethyl-thiazol-5-yl)pyrimidin-2-ylamines as moderate inhibitors of CDK2. nih.gov Subsequent optimization led to 2-anilino-4-(thiazol-5-yl)pyrimidine analogues with significantly improved potency, with some compounds exhibiting very low nanomolar Ki values against CDK2. nih.govnih.gov For instance, the introduction of amino functions at the C2 position of the thiazole ring in the context of either meta- or para-substituted anilines at the pyrimidine C2 resulted in increased inhibition of both CDK2 and CDK9. nih.gov One of the most potent CDK2 inhibitors from a series also demonstrated pro-apoptotic effects consistent with cellular CDK2 and CDK9 inhibition. nih.gov
CDK4 and CDK6 Inhibition: A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were developed as highly potent and selective inhibitors of CDK4 and CDK6. Medicinal chemistry efforts led to the identification of an orally bioavailable inhibitor with remarkable selectivity for CDK4/6 over other CDKs. Another study focused on designing dual CDK4/HDAC inhibitors by incorporating HDAC pharmacophores into a 2-anilino-4-triazolpyrimidine scaffold, resulting in compounds with potent enzymatic and anti-proliferative activities.
CDK9 Inhibition: Several 2-anilino-4-(thiazol-5-yl)pyrimidine analogues have shown potent inhibitory activity against CDK9, a key regulator of transcription. The introduction of a methylsulfonyl function in place of a sulfonamide on the aniline (B41778) ring resulted in a picomolar CDK9 inhibitor that retained potency against CDKs 1 and 2 but had reduced activity against CDK4. nih.gov A strategy to identify transcriptional inhibitors led to the development of 3,4-dimethyl-5-[2-(4-piperazin-1-yl-phenylamino)-pyrimidin-4-yl]-3H-thiazol-2-one, a compound that blocks transcriptional CDKs, particularly CDK7 and CDK9, and has shown anticancer activity in animal models. nih.gov
| Compound Analogue Structure | Target CDK(s) | Key Findings | Reference |
|---|---|---|---|
| 2-Anilino-4-(thiazol-5-yl)pyrimidine | CDK2, CDK9 | Potent inhibitors with low nanomolar Ki values against CDK2. Pro-apoptotic effects consistent with CDK2 and CDK9 inhibition. | nih.govnih.gov |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | CDK4, CDK6 | Highly potent and selective oral inhibitors of CDK4 and CDK6. | |
| 2-Anilino-4-triazolpyrimidine with HDAC pharmacophore | CDK4 | Dual CDK4/HDAC inhibitors with potent enzymatic and anti-proliferative activities. | |
| 3,4-dimethyl-5-[2-(4-piperazin-1-yl-phenylamino)-pyrimidin-4-yl]-3H-thiazol-2-one | CDK7, CDK9 | Transcriptional inhibitor with in vivo anticancer activity. | nih.gov |
Carbonic Anhydrase IX (CA IX) Inhibition
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many types of tumors and contributes to the acidification of the tumor microenvironment, promoting tumor progression and metastasis. While direct analogues of this compound have not been extensively reported as CA IX inhibitors, structurally related benzothiazole (B30560) derivatives have shown significant inhibitory activity.
A series of benzo[d]thiazole-5- and 6-sulfonamides were synthesized and evaluated for their inhibitory effects on several human carbonic anhydrase isoforms, including the tumor-associated CA IX. These studies, using ethoxzolamide (B1671626) as a lead compound, identified several potent and isoform-selective inhibitors. The structure-activity relationship for these compounds was found to be very sensitive to minor structural modifications on the benzothiazole scaffold and at the 2-amino position.
For instance, 2-amino-substituted, 2-acylamino-, and halogenated derivatives of benzo[d]thiazole sulfonamides yielded potent inhibitors of cytosolic hCA I, II, and VII, as well as the transmembrane CA IX. Some of these compounds exhibited subnanomolar or low nanomolar inhibition constants and demonstrated selectivity for CA IX. These findings suggest that the thiazole scaffold, particularly when incorporated into a sulfonamide-containing structure, is a promising starting point for the development of novel CA IX inhibitors.
ALK Kinase Protein Phosphorylation Inhibition
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when mutated or constitutively activated, can drive the growth of various cancers, including non-small-cell lung cancer. A series of 2,4-diarylaminopyrimidine analogues incorporating a substituted 2-aminothiazole (B372263) component at the C-2 position of the pyrimidine core were developed as potent ALK inhibitors.
One of the most promising compounds from this series demonstrated a high potency of 12.4 nM against ALK and 24.1 nM against the gatekeeper mutant ALK L1196M. While exhibiting moderate cellular potency in cell lines harboring the NPM-ALK fusion protein, this compound showed good kinase selectivity and was able to inhibit the phosphorylation of ALK and its downstream signaling pathways in a dose-dependent manner. This indicates that the 2-aminothiazole moiety can be a key structural element in the design of effective ALK inhibitors.
Modulation of PARP, MAPK, JNK, and Bcl-2 Family Proteins
PARP Modulation: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response. A series of 2-aminothiazole analogues were designed based on a three-dimensional pharmacophore model and synthesized as novel PARP-1 inhibitors. Several of these compounds were found to be potent inhibitors of PARP-1, with IC50 values below 1 µM. These potent PARP-1 inhibitors also demonstrated a significant cytoprotective effect against cell injury induced by hydrogen peroxide and oxygen-glucose deprivation in PC12 cells, suggesting their potential as neuroprotective agents.
Bcl-2 Family Protein Modulation: The Bcl-2 family of proteins are critical regulators of apoptosis. A series of novel 2-thioxo-4-thiazolidinone analogues were synthesized and screened for their cytotoxic potential as Bcl-2 inhibitors. One compound from this series was found to inhibit the Bcl-2 protein as well as the myeloid cell leukemia sequence 1 (Mcl-1) protein with a Ki value of 0.36 ± 0.03 µM.
MAPK and JNK Modulation: The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by cellular stresses and cytokines, playing a role in apoptosis. Triazole and thiadiazole inhibitors of JNK have been developed, with some compounds showing in vivo activity in a mouse model of type-2 diabetes by restoring insulin (B600854) sensitivity. nih.gov While direct modulation of MAPK and JNK by 2-anilino-thiazol-4-one analogues is not extensively documented, the structural similarities with these JNK inhibitors suggest a potential for such activity.
Targeting Chk-1, Caspase-6, and Caspase-8
Chk-1 Targeting: Checkpoint kinase 1 (Chk1) is a crucial mediator of the DNA damage response. A series of 2-aminothiazole derivatives were designed and synthesized as Chk1 inhibitors. Many of these compounds exhibited potent Chk1 inhibition and excellent antiproliferative activity against various cancer cell lines.
Caspase-6 and Caspase-8 Targeting: Caspases are a family of proteases that play a central role in the execution of apoptosis. While direct inhibition of caspase-6 and caspase-8 by 2-anilino-thiazol-4-one analogues has not been explicitly detailed, related compounds have been shown to induce apoptosis, a process that is heavily dependent on caspase activation. For example, a series of thiazole derivatives bearing a phthalimide (B116566) structure were shown to induce apoptosis in cancer cells through the activation of caspase-3. nih.gov Furthermore, the inhibition of caspase-6 and caspase-8 has been shown to promote neuronal survival and regeneration, indicating their role in cellular life and death pathways. nih.govnih.gov The pro-apoptotic activity of many thiazole-based compounds suggests an indirect modulation of caspase activity.
Topoisomerase II Inhibition
Topoisomerase II is an essential enzyme that alters the topology of DNA and is a well-established target for anticancer drugs. Several studies have explored thiazole-containing compounds as topoisomerase II inhibitors.
A series of novel 9-anilinothiazolo[5,4-b]quinoline derivatives were synthesized and their ability to inhibit human topoisomerase II was evaluated. The most active compounds were assessed using a kDNA decatenation assay. Structure-activity relationship studies indicated that substituents on the anilino ring, such as a diethylaminopropylamino group and a chlorine atom at the 4'-position, were favorable for cytotoxic activity.
More recently, hybrid molecules containing trimethoxybenzene, thiazolidinedione, and thiazole scaffolds were designed and synthesized. These compounds were tested for their anticancer properties and their ability to inhibit human topoisomerases I and II. Some of these hybrids were found to be effective inhibitors of topoisomerase II, and one compound was shown to inhibit both topoisomerase I and II, ultimately leading to apoptosis in breast cancer cells. These findings highlight the potential of thiazole-based compounds as effective topoisomerase II inhibitors.
Aromatase and Protein Tyrosine Kinase Inhibition
Aromatase Inhibition: Aromatase is a key enzyme in the biosynthesis of estrogens and is a major target in the treatment of hormone-dependent breast cancer. A recent study reported the synthesis of novel 2,4-disubstituted-1,3-thiazole analogues and their evaluation as aromatase inhibitors. One of the lead compounds from this series displayed potent cytotoxic activity against MCF-7 breast cancer cells and exhibited a strong inhibitory effect on both aromatase and protein tyrosine kinase enzymes. This dual activity suggests that such thiazole derivatives could be promising candidates for the development of new anticancer drugs. nih.govnih.govnih.gov
Protein Tyrosine Kinase Inhibition: Protein tyrosine kinases (PTKs) are a large family of enzymes that play critical roles in cellular signaling pathways. Aberrant PTK activity is implicated in the development and progression of many cancers. The aforementioned 2,4-disubstituted-1,3-thiazole analogue that inhibited aromatase also showed strong inhibition of protein tyrosine kinase. nih.govnih.govnih.gov This dual inhibition profile makes it a particularly interesting lead for further development.
| Target | Compound Class | Key Findings | Reference |
|---|---|---|---|
| ALK Kinase | 2-(Thiazol-2-amino)-4-arylaminopyrimidines | Potent inhibition of ALK phosphorylation and downstream signaling. | |
| PARP-1 | 2-Aminothiazole analogues | Potent inhibition with cytoprotective effects in neuronal cells. | |
| Bcl-2/Mcl-1 | 2-Thioxo-4-thiazolidinones | Inhibition of anti-apoptotic proteins. | |
| Chk-1 | 2-Aminothiazole derivatives | Potent inhibition and antiproliferative activity. | |
| Topoisomerase II | 9-Anilinothiazolo[5,4-b]quinolines | Inhibition of DNA decatenation. | |
| Aromatase & Protein Tyrosine Kinase | 2,4-Disubstituted-1,3-thiazoles | Dual inhibition with potent cytotoxicity against breast cancer cells. | nih.govnih.govnih.gov |
In Vivo Antitumor Activity in Relevant Animal Models (e.g., Xenograft Models, Zebrafish Models)
The in vivo antitumor potential of thiazolidin-4-one derivatives, a class of compounds structurally related to this compound, has been investigated in various animal models, including xenografts and zebrafish models. These studies provide crucial insights into the therapeutic promise of these compounds in a living organism.
Thiazolidin-4-one derivatives have demonstrated notable anti-cancer effects in both in vitro and in vivo settings. For instance, a 5-nitrofuran-2-yl substituted thiazolidine-4-one derivative showed promising anti-breast cancer activity. nih.gov In vivo tests supported the in vitro findings, highlighting its potential as a therapeutic agent. nih.gov Similarly, other studies have reported the capacity of thiazolidin-4-one derivatives to reduce cell proliferation and induce apoptosis in various tumor cell lines, including colon, lung, and breast cancer. nih.gov Notably, some of these compounds were found to inhibit the growth of drug-resistant cancer cell lines, suggesting their potential to overcome certain mechanisms of chemotherapy resistance. nih.gov
The zebrafish (Danio rerio) xenograft model has emerged as a valuable tool for in vivo testing of anticancer compounds due to its genetic similarity to humans and the transparency of the embryos, which allows for real-time observation of tumor growth. nih.gov This model has been successfully used to evaluate the antitumor effects of various substances. For example, human colorectal cancer cells (SW620 and SW480) injected into zebrafish embryos were shown to proliferate, migrate, and form tumor masses. nih.gov In one study, the intratumoral injection of a bacteriocin, microcin (B1172335) E492, into zebrafish xenografts bearing human colorectal cancer cells led to a significant reduction in the tumor cell mass, demonstrating the in vivo antitumor properties of the peptide. nih.govresearchgate.net This model provides a platform for assessing the efficacy of novel anticancer agents in a living system. nih.govnih.gov More recently, Neosetophomone B, a fungal secondary metabolite, was tested in a K562-injected zebrafish xenograft model and showed a marked reduction in the size and number of tumor xenografts, indicating its potent in vivo anti-leukemic properties. nih.gov
While direct in vivo studies on this compound were not found in the provided search results, the data on structurally similar thiazolidin-4-one derivatives suggest a promising avenue for future research into its potential antitumor activities in relevant animal models.
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)
Thiazole and thiazolidinone derivatives are recognized for their wide range of biological activities, including significant antimicrobial properties. nih.gov These compounds have been extensively studied for their potential to combat bacterial, fungal, and viral infections. jchemrev.comijpsjournal.com
Broad-Spectrum Antibacterial Potential Against Gram-Positive and Gram-Negative Bacteria
Thiazole derivatives have demonstrated considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, a series of 2-thiazolylimino-5-arylidene-4-thiazolidinones were found to be highly potent against all tested Gram-positive microorganisms and the Gram-negative bacterium Haemophilus influenzae. nih.gov The introduction of a 5-arylidene moiety was shown to be crucial for enhancing the antibacterial properties of this class of compounds. nih.gov
Other studies have reported that certain thiazole-based Schiff base compounds exhibit good activity against E. coli (Gram-negative) and S. aureus (Gram-positive). ijpsjournal.com Similarly, novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives have shown moderate to excellent antibacterial activity, with some compounds exhibiting broad-spectrum activity against both Gram-negative and Gram-positive bacteria. nih.gov The evaluation of 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives also revealed moderate to excellent activity against selected bacterial strains. researchgate.net
Furthermore, some 2-heteroarylimino-5-benzylidene-4-thiazolidinones, particularly benzo[d]thiazole analogues, have displayed good inhibition of Gram-positive bacilli and staphylococci, including methicillin-resistant Staphylococcus aureus (MRSA) strains. epa.gov The versatility of the thiazole scaffold allows for modifications that can lead to potent antibacterial agents against a wide array of bacteria. jchemrev.comijpsjournal.comscielo.br
Table 1: Antibacterial Activity of Selected Thiazole Derivatives
| Compound Class | Gram-Positive Activity | Gram-Negative Activity | Key Findings | Reference |
|---|---|---|---|---|
| 2-Thiazolylimino-5-arylidene-4-thiazolidinones | Potent (MIC 0.03-6 µg/mL) | Potent against H. influenzae (MIC 0.15-1.5 µg/mL), not effective against E. coli | 5-arylidene moiety enhances activity. | nih.gov |
| Thiazole-based Schiff bases | Good against S. aureus | Good against E. coli | Demonstrates broad-spectrum potential. | ijpsjournal.com |
| 2-(Benzo[d]thiazol-2-yl)-N-arylacetamides | Moderate to excellent | Moderate to excellent | Some compounds show broad-spectrum activity. | nih.gov |
| 2-Heteroarylimino-5-benzylidene-4-thiazolidinones | Good inhibition of bacilli and staphylococci (including MRSA) | Variable | Benzo[d]thiazole analogues show notable activity. | epa.gov |
Mechanisms Involving Inhibition of Microbial Biochemical Pathways (e.g., Ergosterol (B1671047) Synthesis)
A primary mechanism of antifungal activity for many azole-containing compounds, a class to which some thiazole derivatives belong, is the inhibition of ergosterol biosynthesis. researchgate.netnih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to cell lysis and death. nih.govjohnshopkins.edu
The key enzyme targeted in this pathway is lanosterol (B1674476) 14-alpha-demethylase (CYP51), which is responsible for converting lanosterol to ergosterol. researchgate.netresearchgate.net Azole antifungals inhibit this cytochrome P450 enzyme, causing an accumulation of toxic sterol intermediates and a lack of ergosterol, ultimately impairing fungal growth. researchgate.netnih.gov This mechanism is considered a cornerstone of the action of widely used antifungal drugs. nih.gov While this is a well-established mechanism for azole antifungals, it is important to note that thiazole derivatives may exhibit a variety of mechanisms of action, and not all will necessarily target ergosterol synthesis.
Identification of Molecular Targets in Microorganisms (e.g., Escherichia coli DNA Gyrase)
A significant molecular target for antibacterial thiazole derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.govmdpi.com This enzyme is responsible for maintaining the negative supercoiling of the bacterial chromosome. nih.gov Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death.
Several studies have identified thiazole-based compounds as potent inhibitors of E. coli DNA gyrase. nih.govekb.egnih.govresearchgate.net For example, certain thiazole derivatives have been shown to have inhibitory activity against the GyrB subunit of E. coli DNA gyrase. nih.gov Molecular docking studies have further elucidated the binding interactions between these inhibitors and the active site of the enzyme, supporting the in vitro inhibitory activities. nih.govresearchgate.net The development of compounds that target DNA gyrase is a promising strategy to overcome resistance to existing antibiotics. nih.gov
Other Pharmacological Activities of Thiazolone Derivatives
Beyond their antimicrobial and potential antitumor effects, thiazolone derivatives have been investigated for other pharmacological activities, notably as inhibitors of key enzymes implicated in metabolic diseases.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a crucial role in regulating glucocorticoid levels at the tissue level by converting inactive cortisone (B1669442) to active cortisol. nih.govnih.gov Overactivity of 11β-HSD1 is associated with metabolic disorders such as obesity and type 2 diabetes. researchgate.netresearchgate.net Therefore, inhibitors of this enzyme are being explored as potential therapeutic agents. nih.govmdpi.com
Several studies have identified thiazolone derivatives as inhibitors of 11β-HSD1. researchgate.netnih.gov In one study, a series of 2-(isopropylamino)thiazol-4(5H)-one derivatives were synthesized and evaluated for their inhibitory activity against 11β-HSD1. nih.gov A derivative containing a spiro system of thiazole and cyclohexane (B81311) rings demonstrated the highest degree of 11β-HSD1 inhibition among the tested compounds. nih.gov Other research has also highlighted various heterocyclic compounds, including those with thiazole scaffolds, as potent and selective inhibitors of human 11β-HSD1. nih.govnih.govrsc.org The inhibition of 11β-HSD1 by these compounds suggests their potential utility in the management of metabolic syndrome. researchgate.netresearchgate.netnih.gov
Table 2: 11β-HSD1 Inhibitory Activity of Selected Thiazolone Derivatives
| Compound Class/Derivative | Inhibitory Activity (% inhibition at 10 µM) | Selectivity | Reference |
|---|---|---|---|
| 2-(Isopropylamino)thiazol-4(5H)-one derivative with spiro cyclohexane ring | 54.53% (11β-HSD1) | Most selective for 11β-HSD1 among tested compounds | nih.gov |
| Adamantyl heterocyclic ketones | Low nanomolar IC50 values | Selective over 11β-HSD2 and 17β-HSD1 | nih.govnih.gov |
Neuroprotective Effects
Thiazolidinone derivatives have demonstrated considerable potential in providing neuroprotection through various mechanisms. Their neuroprotective effects are often linked to their ability to mitigate neuroinflammation and oxidative stress, key factors in the pathology of neurodegenerative diseases. researchgate.netirispublishers.com
Studies have shown that some thiazolidine (B150603) derivatives can protect against memory impairment and neurodegeneration by reducing the production of inflammatory markers and reactive oxygen species (ROS). researchgate.netnih.gov For instance, in models of ethanol-induced neurotoxicity, thiazolidine-4-carboxylic acid derivatives have been shown to reverse oxidative stress and the inflammatory cascade, suggesting a protective role against neurodegeneration. irispublishers.comnih.gov This is achieved by potentially modulating the ROS/NF-κB/NLRP3/TNF-α/COX-2 signaling pathway. irispublishers.com
Furthermore, certain 2-aminothiazole derivatives have been investigated for their neuroprotective effects against hydrogen peroxide (H₂O₂)-induced damage in cell lines like PC12. nih.govnih.gov For example, a thiourea-derived 2-aminothiazole compound, 6e , showed a neuroprotective effect of 40.4%, while a benzamide-derived compound, 10e , exhibited a 37.8% protective effect at a concentration of 10 μM. nih.gov Another 2-aminothiazole derivative, 3e , demonstrated a 53% neuroprotective effect against H₂O₂-induced damage. nih.gov These compounds were also found to be non-cytotoxic in MTT assays. nih.govnih.gov The neuroprotective potential of thiazolidinediones, such as pioglitazone, has also been linked to the activation of PGC-1α and the regulation of mitochondrial function in models of Parkinson's disease. nih.gov
Anti-inflammatory Properties
Analogues of this compound are part of the larger family of thiazolidinones, which are well-documented for their anti-inflammatory activities. mdpi.comresearchgate.netresearchgate.net The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov
For instance, a study on novel 2-phenyl-3-((4-phenylthiazol-2-yl) amino)thiazolidin-4-one derivatives revealed significant anti-inflammatory potential. medwinpublishers.com Specifically, compound 7d from this series demonstrated a powerful anti-inflammatory profile with an IC50 value of 1.27 µg/mL in an in-vitro assay. medwinpublishers.com In another study, C5 substituted 4-phenylimino-thiazolidin-2-ones were synthesized and evaluated for their anti-inflammatory effects using a carrageenan-induced rat paw edema model. biointerfaceresearch.com Several of these compounds exhibited potent anti-inflammatory activity, in some cases exceeding that of the standard drug, Ibuprofen. biointerfaceresearch.com
The mechanism of anti-inflammatory action for some thiazolidinone derivatives has been linked to the inhibition of the NF-κB pathway. nih.gov Additionally, some 2-arylamino-2-thiazoline-4-ones have shown significant anti-inflammatory effects compared to established drugs like diclofenac (B195802) sodium and phenylbutazone. nih.gov Specifically, 5-[2-Chloro-3-(4-nitrophenyl)-2-propenilidene]-2-(3-hydroxyanilino-2-thiazoline-4-one (XII) was highlighted for its potent activity. nih.gov
Anticonvulsant Activity
The thiazolidinone scaffold is a recognized pharmacophore in the design of new anticonvulsant agents. mdpi.com This is partly due to its structural similarity to known anticonvulsants like phenytoin. mdpi.com Derivatives of 2-imino-4-thiazolidinone, in particular, have been a focus of research for their potential antiepileptic properties. researchgate.netxjournals.comnbuv.gov.uaresearchgate.net
Screening of novel 5-ene-derivatives of thiazole/oxazole-bearing 4-thiazolidinones has identified compounds with promising anticonvulsant activity in pentylenetetrazole (PTZ)-induced seizure models. researchgate.net The proposed mechanism for some of these compounds involves a GABA-ergic impact and inhibition of prostaglandin (B15479496) and leukotriene synthesis. researchgate.net
One notable compound, 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone, has been identified as a potential anticonvulsant agent. researchgate.net Studies on thiazole-bearing 4-thiazolidinones have been conducted using both the PTZ-induced seizure model and the maximal electroshock (MES) test. mdpi.com In the PTZ model, which relates to the GABA-ergic system, several compounds have shown efficacy. mdpi.com For example, compound IIj significantly reduced the duration of the convulsive period and the mortality rate. mdpi.com Compound IId was effective in reducing the proportion of animals experiencing clonic seizures. mdpi.com
| Compound | Effect on Seizure Duration | Effect on Mortality Rate | Effect on Clonic Seizures |
|---|---|---|---|
| IIj | Reduced by 3.3 times | Reduced by 2.5 times | - |
| IId | - | - | Reduced proportion by 1.8 times |
Antioxidant Activity
The thiazole and thiazolidinone cores are integral to many compounds with demonstrated antioxidant properties. mdpi.comnih.gov Their antioxidant capacity is often evaluated through their ability to scavenge free radicals, a key process in mitigating oxidative stress which is implicated in numerous diseases. nih.gov
The antioxidant activity of these analogues is frequently assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govgrowingscience.comamazonaws.com In this assay, the ability of a compound to donate a hydrogen atom and neutralize the DPPH radical is measured spectrophotometrically. nih.govamazonaws.com A variety of other assays are also employed to evaluate different aspects of antioxidant behavior, including the ABTS radical scavenging assay and electron transfer assays like FRAP, CUPRAC, and TAC. nih.govnih.govmdpi.com
For instance, a series of phenolic thiazoles were synthesized and showed significant radical scavenging capacity against DPPH˙. nih.gov It was noted that benzylidene derivatives generally exhibited better electron-donating capacity and ability to scavenge radicals than their phenylethylidene counterparts. nih.gov In another study, newly synthesized 4-thiomethyl-functionalised 1,3-thiazoles demonstrated a high level of DPPH radical inhibition, with some derivatives showing IC50 values in the range of 191-417 µM. growingscience.com Thiazole-bearing chalcone derivatives have also been investigated, with some compounds exhibiting interesting antioxidant activity with IC50 values ranging from 3-61 µg/mL in a DPPH assay. amazonaws.com
The structural features of these molecules, such as the presence of phenolic groups and the hydrazone moiety, are believed to contribute significantly to their antioxidant and antiradical activity. nih.gov
| Compound Series | Assay Method | Key Findings | Reference |
|---|---|---|---|
| Phenolic thiazoles | DPPH, ABTS, FRAP, CUPRAC, TAC | Benzylidene derivatives showed better activity. | nih.gov |
| 4-Thiomethyl-functionalised 1,3-thiazoles | DPPH | High radical inhibition (70-98%); IC50 range of 191-417 µM for active compounds. | growingscience.com |
| Thiazole-bearing chalcones | DPPH | IC50 values ranging from 3-61 µg/mL. | amazonaws.com |
General Enzyme Inhibition Studies
The thiazolidinone scaffold is a versatile platform for the development of various enzyme inhibitors, which contributes to its broad spectrum of biological activities. researchgate.net
One area of investigation is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key targets in the development of anti-inflammatory drugs. nih.gov Some thiazole and thiazolidinone derivatives have been identified as potent and selective inhibitors of the COX-2 enzyme. nih.gov For example, a series of 5,6-diarylimidazo[2.1-b]thiazole derivatives yielded a compound that was a potent and selective COX-2 inhibitor. nih.gov Additionally, hybrid molecules containing both 4-thiazolidinone and thiazole rings have been designed as inhibitors of both COX-1 and 15-LOX. researchgate.net
Furthermore, some 2-imino-4-thiazolidinone derivatives have been evaluated for their COX-1/COX-2 inhibitory activity, with some compounds demonstrating good activity against COX-1. nih.gov
Soybean 15-LOX Inhibition
A significant area of research for thiazolone derivatives has been their activity as inhibitors of lipoxygenases (LOXs), particularly soybean 15-lipoxygenase (15-LOX), which is often used as a model for human LOX enzymes. benthamdirect.comingentaconnect.comeurekaselect.com
A series of thiazolone derivatives were synthesized and evaluated for their inhibitory activity against soybean 15-LOX. benthamdirect.comingentaconnect.comeurekaselect.com Among the synthesized compounds, 5-(4-methoxybenzylidene)-2-((2-methoxyphenyl) amino)thiazol-4(5H)-one (3l) was identified as the most active, with its potency being compared to the reference drug quercetin. benthamdirect.comingentaconnect.comeurekaselect.com The study suggested that the presence of methoxy (B1213986) groups on both the aryl and aminoaryl moieties of the thiazolone structure could be beneficial for activity. benthamdirect.comingentaconnect.comeurekaselect.com
In a related study, a hybrid molecule containing a 4-thiazolidinone and a thiazole ring was developed as an inhibitor of both COX-1 and 15-LOX. researchgate.net Another compound with a 4-thiazolidinone structure bearing a methoxyphenyl group showed better inhibitory activity against 15-LOX (IC50 = 17.11 µM) than quercetin. researchgate.net
| Compound | Key Structural Features | Activity Highlight | Reference |
|---|---|---|---|
| 5-(4-methoxybenzylidene)-2-((2-methoxyphenyl) amino)thiazol-4(5H)-one (3l) | Methoxy groups on aryl and aminoaryl moieties | Most active compound in the series. | benthamdirect.comingentaconnect.comeurekaselect.com |
| 4-Thiazolidinone with methoxyphenyl group | Methoxyphenyl group | IC50 = 17.11 µM, better than quercetin. | researchgate.net |
Protein Binding Studies (e.g., Human Serum Albumin Binding)
The binding of drug candidates to plasma proteins, particularly Human Serum Albumin (HSA), is a critical factor influencing their pharmacokinetic and pharmacodynamic properties. nih.govnih.gov HSA is the most abundant protein in blood plasma and acts as a carrier for a wide variety of endogenous and exogenous substances, including many drugs. nih.govacs.orgwikipedia.org The extent of binding to HSA affects a drug's distribution, half-life, and the concentration of the free, active form of the drug available to reach its target. nih.govnih.gov
HSA has distinct binding sites, with Sudlow sites I and II being the most well-characterized. nih.gov Sudlow site I, located in subdomain IIA, has a preference for bulky heterocyclic compounds. nih.gov The binding of heterocyclic compounds with 4-hydroxyl groups has been shown to occur specifically at this site. nih.gov
While direct studies on the HSA binding of this compound analogues are not extensively detailed in the provided context, the general principles of drug-protein interactions are highly relevant. The structural features of these analogues, being heterocyclic compounds, suggest they are likely to interact with HSA. The nature and position of substituents on the thiazolidinone core would be expected to modulate the binding affinity. Understanding these interactions is crucial in the preclinical development phase to optimize the pharmacokinetic profile of potential drug candidates.
Future Research Directions and Therapeutic Potential
Rational Design and Synthesis of Novel Analogs with Enhanced Specificity and Potency
The development of new analogs of 2-anilino-5-isopropyl-thiazol-4-one is a primary focus for improving its therapeutic profile. Through rational design, researchers aim to synthesize derivatives with increased potency and selectivity for their biological targets. This approach often involves modifying the core thiazolidinone structure to optimize interactions with the target protein.
Structure-activity relationship (SAR) studies are crucial in this process. By systematically altering different parts of the molecule and evaluating the resulting biological activity, researchers can identify key structural features responsible for its effects. For instance, the substitution pattern on the aniline (B41778) ring and the nature of the group at the 5-position of the thiazole (B1198619) ring have been shown to significantly influence the activity of related thiazole compounds. nih.gov The synthesis of a series of 2-amino-4-thiazole-containing compounds demonstrated that modifications at the P2 position could lead to potent and selective inhibitors of renin. nih.gov
The synthesis of novel derivatives often employs multi-step reaction sequences. For example, new 2-(4-oxo-thiazolidin-2-ylidene)-acetamides have been synthesized from 2-cyano-3-mercapto-3-phenylaminoacrylamides. fabad.org.tr Similarly, the synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives was achieved by reacting 2-cyclopentylthiourea with appropriate 2-bromo esters. nih.gov These synthetic strategies allow for the creation of a diverse library of analogs for biological screening. A program focused on 2-anilino-4-(thiazol-5-yl)pyrimidine inhibitors utilized synthetic chemistry and a structure-guided design approach to develop potent ATP-antagonistic CDK2 inhibitors. elsevierpure.com
Exploration of New Biological Targets and Elucidation of Novel Mechanisms of Action
While the primary biological activities of this compound derivatives are often centered around specific targets, there is a continuous effort to explore new therapeutic applications and understand their broader mechanisms of action. The 4-thiazolidinone (B1220212) core is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. fabad.org.tr
Research has shown that derivatives of the related 2-aminothiazole (B372263) scaffold exhibit a variety of biological activities, including anticancer, antioxidant, and enzyme inhibitory effects. nih.govmdpi.com For example, certain 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, which are involved in cell cycle regulation and transcription. elsevierpure.comnih.gov Further studies on related triazolopyrimidine compounds have shown inhibition of tubulin polymerization, a key mechanism in cancer chemotherapy. mdpi.comnih.govnih.gov
The discovery of new biological targets often involves screening the compounds against a panel of different enzymes or cell lines. For instance, a series of 2-anilino-4-triazolpyrimidine derivatives were designed and evaluated as dual inhibitors of CDK4 and histone deacetylases (HDACs). nih.gov The elucidation of the precise molecular interactions with these targets is critical for understanding the mechanism of action and for the rational design of improved inhibitors.
Application of Advanced Computational Approaches in Accelerating Lead Discovery and Optimization
Computational methods are increasingly integral to the drug discovery process, offering a way to accelerate the identification and optimization of lead compounds like this compound. frontiersin.orgmdpi.com These approaches can significantly reduce the time and cost associated with traditional screening methods. mdpi.com
Molecular docking and virtual screening are powerful tools for predicting how a ligand will bind to a protein's active site. frontiersin.orgnih.gov This allows for the rapid screening of large virtual libraries of compounds to identify those with the highest potential for biological activity. For example, virtual screening was instrumental in the initial identification of 4-(2,4-dimethyl-thiazol-5-yl)pyrimidin-2-ylamines as CDK2 inhibitors. elsevierpure.com
Quantitative Structure-Activity Relationship (QSAR) modeling is another key computational technique. frontiersin.orgnih.gov By correlating the chemical structure of a series of compounds with their biological activity, QSAR models can predict the activity of novel, unsynthesized analogs. This helps to prioritize which compounds to synthesize and test, making the optimization process more efficient. frontiersin.org Machine learning and deep learning methods are also being increasingly applied to enhance the predictive power of these computational models. mdpi.com
Development of this compound Based Probes for Biochemical and Biological Investigations
To further unravel the biological functions and mechanisms of action of this compound and its analogs, researchers are developing chemical probes based on this scaffold. These probes are valuable tools for a variety of biochemical and biological investigations.
A chemical probe is a molecule that is designed to interact with a specific biological target, allowing for its study in a complex biological system. The development of such probes based on the this compound structure would enable researchers to:
Identify and validate new biological targets: By attaching a reactive or reporter group to the core scaffold, these probes can be used to covalently label or visualize their binding partners within a cell.
Elucidate signaling pathways: Probes can be used to perturb specific protein functions and observe the downstream effects on cellular signaling pathways.
Facilitate target engagement studies: These tools can help confirm that a drug candidate is reaching and interacting with its intended target in a cellular or in vivo setting.
The synthesis of such probes would likely involve modifying the this compound structure to incorporate functionalities suitable for labeling, such as alkynes or azides for click chemistry, or fluorescent tags for imaging studies. The design and synthesis of new 2-anilino triazolopyrimidines as tubulin polymerization inhibitors provide a basis for how such investigations could be structured. mdpi.comnih.gov
Q & A
Q. What are the common synthetic routes for preparing 2-Anilino-5-isopropyl-thiazol-4-one and its derivatives?
The synthesis typically involves condensation reactions under reflux conditions. For example, thiazol-4-one derivatives are synthesized by reacting 2-aminothiazol-4(5H)-one with aldehydes or ketones in acetic acid, using sodium acetate as a catalyst. The reaction mixture is refluxed for 3–5 hours, followed by filtration and recrystallization from solvents like DMF/acetic acid . Modifications to the substituents on the anilino or isopropyl groups can be achieved by varying the starting aldehydes or amines, as demonstrated in the synthesis of structurally similar compounds .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Based on safety data for analogous compounds, this compound may cause skin/eye irritation (Category 2/2A). Precautions include:
- Use of PPE (gloves, goggles, lab coat).
- Work in a fume hood to avoid inhalation.
- Storage in a cool, dry place away from light to prevent degradation.
- Immediate cleanup of spills using absorbent materials and ethanol/water rinses .
Q. How can researchers confirm the structural identity of synthesized this compound?
Key characterization methods include:
- NMR spectroscopy : To verify substituent positions and purity (e.g., δ 1.69–1.75 ppm for CH2 groups in similar thiazole derivatives) .
- X-ray crystallography : For definitive confirmation of molecular geometry, as applied to related compounds with monoclinic crystal systems (e.g., P2₁/n space group, a = 22.8350 Å) .
- HPLC or TLC : To monitor reaction progress and purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
Optimization strategies include:
- Catalyst selection : Sodium acetate is commonly used, but alternative bases (e.g., piperidine) may enhance condensation efficiency .
- Solvent effects : Polar aprotic solvents like DMF improve solubility of intermediates, while acetic acid facilitates cyclization .
- Temperature control : Reflux at 80–100°C ensures complete reaction without side-product formation .
- Stoichiometric adjustments : A 10% excess of aldehyde precursors improves yields in Knoevenagel condensations .
Q. What methodologies are recommended for evaluating the cytotoxic activity of this compound against cancer cell lines?
A standardized protocol involves:
- Cell culture : Use human cancer cell lines (e.g., MCF-7, HEPG-2) maintained in RPMI-1640 medium with 5% FBS .
- Dose-response assays : Treat cells with compound concentrations (0.1–100 µM) for 48–72 hours.
- Viability measurement : Employ sulforhodamine B (SRB) assay or MTT assay to quantify inhibition.
- Controls : Include CHS-828 (a reference antitumor agent) and vehicle controls (e.g., 0.5% DMSO) .
Q. How should researchers address contradictory data in biological activity studies of thiazol-4-one derivatives?
Contradictions may arise from:
- Cell line variability : Test across multiple cell types (e.g., gastric NUGC vs. liver HA22T) to assess specificity .
- Structural nuances : Compare IC50 values of analogs with varying substituents (e.g., nitro vs. methoxy groups) to identify SAR trends .
- Experimental reproducibility : Standardize protocols for compound solubility (e.g., DMSO concentration ≤0.5%) and incubation times .
Q. What advanced techniques are used to study the electronic and steric effects of substituents on this compound’s reactivity?
- Potentiometric titrations : Measure pKa values in non-aqueous solvents (e.g., isopropyl alcohol) to assess acidic/basic properties influenced by substituents .
- DFT calculations : Model electron distribution and HOMO-LUMO gaps to predict reactivity sites .
- Kinetic studies : Monitor reaction intermediates via time-resolved spectroscopy or mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
